3-Iodo-1H-pyrrole
Overview
Description
3-Iodo-1H-pyrrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen and iodine atoms. This compound is a derivative of pyrrole, where an iodine atom is substituted at the third position of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 3-Iodo-1H-pyrrole can be achieved through various methods. One common approach involves the iodination of pyrrole derivatives. This process typically includes the use of iodine or iodine monochloride as the iodinating agent. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction. Another method involves the ring contraction and deformylative functionalization of piperidine derivatives, leading to the formation of this compound .
Chemical Reactions Analysis
3-Iodo-1H-pyrrole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrolidinones or reduction to form pyrrolidines. These reactions often require specific oxidizing or reducing agents.
Aromatization: The compound can undergo dehydrogenation and aromatization to form more stable aromatic structures.
Scientific Research Applications
3-Iodo-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-1H-pyrrole involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The pyrrole ring’s aromaticity allows it to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
3-Iodo-1H-pyrrole can be compared with other halogenated pyrroles, such as 3-Bromo-1H-pyrrole and 3-Chloro-1H-pyrrole. While all these compounds share a similar pyrrole ring structure, the different halogen atoms impart unique chemical properties and reactivity. For instance, the iodine atom in this compound is larger and more polarizable than bromine or chlorine, which can affect the compound’s reactivity and interactions with other molecules .
Similar Compounds
- 3-Bromo-1H-pyrrole
- 3-Chloro-1H-pyrrole
- 3-Fluoro-1H-pyrrole
These compounds are structurally similar but exhibit different chemical behaviors due to the varying halogen atoms.
Properties
IUPAC Name |
3-iodo-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJOXAAUHYVKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551957 | |
Record name | 3-Iodo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96285-98-2 | |
Record name | 3-Iodo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.